molecular formula C12H26O B091206 Dihexyl ether CAS No. 112-58-3

Dihexyl ether

Cat. No.: B091206
CAS No.: 112-58-3
M. Wt: 186.33 g/mol
InChI Key: BPIUIOXAFBGMNB-UHFFFAOYSA-N
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Description

Dihexyl ether, also known as 1-(Hexyloxy)hexane, is an organic compound with the molecular formula C₁₂H₂₆O. It is a colorless, stable liquid with a mild odor. This compound belongs to the class of ethers, which are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is less volatile than lower members of the aliphatic ether group and has very slight solubility in water .

Mechanism of Action

Target of Action

Dihexyl ether, also known as Hexyl ether, is primarily used as a solvent in various applications . It doesn’t have a specific biological target as it’s not a biologically active compound. Its primary role is in the extraction and solubilization of various compounds.

Mode of Action

As a solvent, this compound interacts with its targets by dissolving them, thereby facilitating their extraction or reaction with other substances . It’s particularly effective at dissolving non-polar substances due to its non-polar nature.

Biochemical Pathways

This compound doesn’t directly participate in any biochemical pathways. It can affect these pathways indirectly by facilitating the extraction and solubilization of biochemical compounds .

Pharmacokinetics

Like other ethers, it’s likely to be absorbed through the skin and lungs, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of this compound’s action is the extraction and solubilization of non-polar substances . It doesn’t have a direct effect on cells or molecules, but it can facilitate the study and manipulation of these entities by making them more accessible.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihexyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). For this compound, hexanol can be used as the alcohol source .

Industrial Production Methods: Industrial production of this compound often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols because secondary and tertiary alcohols tend to dehydrate to form alkenes .

Chemical Reactions Analysis

Types of Reactions: Dihexyl ether primarily undergoes substitution reactions. It is relatively stable and does not easily undergo oxidation or reduction under normal conditions.

Common Reagents and Conditions:

    Substitution Reactions: this compound can react with halogens in the presence of light or heat to form halogenated ethers.

    Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to form hexanol.

Major Products Formed:

Scientific Research Applications

Dihexyl ether has several applications in scientific research:

Comparison with Similar Compounds

    Dibutyl Ether: Similar in structure but with shorter alkyl chains.

    Dioctyl Ether: Has longer alkyl chains compared to dihexyl ether.

    Dipropyl Ether: Another ether with even shorter alkyl chains.

Uniqueness: this compound’s uniqueness lies in its balance between volatility and solubility. It is less volatile than lower aliphatic ethers, making it suitable for applications requiring a stable solvent. Its slight solubility in water also makes it ideal for specific extraction processes where minimal water interaction is desired .

Properties

IUPAC Name

1-hexoxyhexane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H26O/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-12H2,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BPIUIOXAFBGMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8059421
Record name Hexane, 1,1'-oxybis-
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Molecular Weight

186.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Hexane, 1,1'-oxybis-
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Record name Hexyl ether
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Vapor Pressure

0.04 [mmHg]
Record name Hexyl ether
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CAS No.

112-58-3
Record name Dihexyl ether
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Synthesis routes and methods I

Procedure details

The chlorin-e6 tetramethyl ester prepared in Example 2 (50 mg) was reacted with HBr/acetic acid and n-hexyl alcohol as described in Example 1 for methyl pheophorbide. The desired product was isolated in 68% yield, and the purity confirmed by TLC and HPLC. The structure was confirmed by NMR and mass spectroscopy; the spectra also showed evidence for aggregation of two chlorin units.
Name
chlorin-e6 tetramethyl ester
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl pheophorbide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
68%

Synthesis routes and methods II

Procedure details

Cellulose (20 g), sodium hydroxide (10 g), water (30 g), and ethanol (150 g) are charged into a 500 ml glass reactor. The resulting alkali cellulose is stirred 45 minutes at 25° C. Then monochloroacetic acid (15 g) and hexylchoride (1 g) are added and the temperature raised over time to 95° C. and held at 95° C. for 150 minutes. The reaction is cooled to 70° C., and then cooled to 25° C. Neutralization is accomplished by the addition of a sufficient amount of nitric acid/acetic acid to achieve a slurry pH of between 8 and 9. The slurry is filtered to obtain a hexylether of CMC.
[Compound]
Name
Cellulose
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One
[Compound]
Name
cellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Name
nitric acid acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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